molecular formula C25H24N4 B3035383 1-Benzyl-4-(4-phenylpiperazin-1-yl)phthalazine CAS No. 320418-04-0

1-Benzyl-4-(4-phenylpiperazin-1-yl)phthalazine

Cat. No.: B3035383
CAS No.: 320418-04-0
M. Wt: 380.5 g/mol
InChI Key: PMNLMFUHSIYHHB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-phenylpiperazin-1-yl)phthalazine is a complex organic compound with the molecular formula C25H24N4 It is characterized by the presence of a phthalazine core, substituted with a benzyl group and a phenylpiperazine moiety

Preparation Methods

The synthesis of 1-Benzyl-4-(4-phenylpiperazin-1-yl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Benzyl-4-(4-phenylpiperazin-1-yl)phthalazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Benzyl-4-(4-phenylpiperazin-1-yl)phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-phenylpiperazin-1-yl)phthalazine involves its interaction with specific molecular targets in the central nervous system. It is believed to act as a modulator of neurotransmitter receptors, particularly serotonin and dopamine receptors. By binding to these receptors, it can influence neurotransmitter release and uptake, thereby exerting its anxiolytic and antipsychotic effects .

Comparison with Similar Compounds

1-Benzyl-4-(4-phenylpiperazin-1-yl)phthalazine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(4-phenylpiperazin-1-yl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4/c1-3-9-20(10-4-1)19-24-22-13-7-8-14-23(22)25(27-26-24)29-17-15-28(16-18-29)21-11-5-2-6-12-21/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLMFUHSIYHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209996
Record name 1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320418-04-0
Record name 1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)phthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320418-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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